

An In-depth Technical Guide to 7-Nitro-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 7-Nitro-1H-indazole-3-carboxylic acid

Cat. No.: B1387194

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines the pharmacologically relevant indazole core with a nitro group at the 7-position—a feature known to impart specific inhibitory properties—and a carboxylic acid at the 3-position, which serves as a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, its primary applications in modern drug development, and essential safety protocols. The molecule's relationship to 7-nitroindazole (7-NI), a known selective neuronal nitric oxide synthase (nNOS) inhibitor, and its classification as a building block for protein degraders, positions it as a valuable starting material for creating sophisticated therapeutic agents.^{[1][2]}

Physicochemical Properties and Structure

The fundamental characteristics of **7-Nitro-1H-indazole-3-carboxylic acid** are crucial for its application in synthetic chemistry and biological screening. These properties dictate its solubility, reactivity, and handling requirements.

Key Data Summary

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ N ₃ O ₄	[1][3]
Molecular Weight	207.145 g/mol	[1]
CAS Number	660823-32-5	[1][3]
Appearance	Yellow solid (typical)	Inferred from related compounds
Purity	Typically ≥97%	[1]
Storage Conditions	Store at 2-8°C or room temperature, in a dark place, under an inert atmosphere.	[1][3]

Molecular Structure

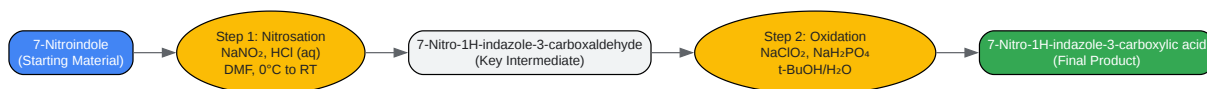
The structure features a bicyclic indazole system, with a nitro group (NO₂) at position C7 and a carboxylic acid (COOH) at position C3. This specific arrangement of functional groups is key to its utility.

Caption: 2D structure of **7-Nitro-1H-indazole-3-carboxylic acid**.

Synthesis and Mechanistic Insights

While multiple synthetic routes to indazole derivatives exist, a highly plausible and efficient method for preparing **7-Nitro-1H-indazole-3-carboxylic acid** involves a two-step sequence starting from 7-nitroindole. This process leverages a classical nitrosation reaction to form the indazole ring system, followed by a standard oxidation to yield the final carboxylic acid.[4]

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is synthesized from established methodologies for analogous compounds.^{[4][5]}

Step 1: Synthesis of 7-Nitro-1H-indazole-3-carboxaldehyde

- **Reagent Preparation:** In a flask equipped with a magnetic stirrer and cooled to 0°C, dissolve sodium nitrite (NaNO_2 , 8 equiv.) in deionized water and dimethylformamide (DMF). Slowly add aqueous hydrochloric acid (HCl , ~2.7 equiv.) to generate the nitrosating agent in situ.
 - **Causality Explanation:** The reaction between NaNO_2 and HCl in a controlled, cold environment generates nitrous acid (HONO), which is protonated to form the electrophilic nitrosonium ion (NO^+). This ion is the key reactant for the subsequent attack on the electron-rich indole ring.
- **Indole Addition:** Dissolve 7-nitroindole (1 equiv.) in DMF and add this solution dropwise to the cold nitrosating mixture over a period of 2 hours using a syringe pump.
 - **Causality Explanation:** Slow addition is critical to control the exothermic reaction and prevent the degradation of the thermally sensitive nitrosonium ion and indole substrate. The reaction proceeds via electrophilic attack of NO^+ at the C3 position of the indole, leading to an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent ring-closure to form the stable indazole-3-carboxaldehyde.^[4]
- **Work-up and Isolation:** Once the reaction is complete (monitored by TLC), the mixture is quenched, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. Purification via column chromatography yields the aldehyde intermediate.

Step 2: Oxidation to 7-Nitro-1H-indazole-3-carboxylic acid

- **Reaction Setup:** Dissolve the 7-Nitro-1H-indazole-3-carboxaldehyde intermediate (1 equiv.) in a mixture of tert-butanol and water. Add sodium dihydrogen phosphate (NaH_2PO_4 , ~4 equiv.) as a buffer and 2-methyl-2-butene (~5 equiv.) as a chlorine scavenger.

- Self-Validating System: The inclusion of 2-methyl-2-butene is a hallmark of a well-designed Pinnick oxidation. It scavenges the hypochlorite byproduct, which could otherwise lead to unwanted side reactions, thus ensuring a cleaner conversion to the desired carboxylic acid.^[5]
- Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO_2 , ~5 equiv.) in water. Add this solution dropwise to the aldehyde mixture at room temperature.
 - Causality Explanation: Sodium chlorite is a mild and selective oxidizing agent that efficiently converts aldehydes to carboxylic acids without affecting other sensitive functional groups like the nitro group or the indazole ring.
- Work-up and Isolation: After completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na_2SO_3). Extract the aqueous layer with ethyl acetate to remove organic impurities. Acidify the aqueous layer with 1N HCl, which protonates the carboxylate salt, causing the desired **7-Nitro-1H-indazole-3-carboxylic acid** to precipitate.
- Purification: Filter the precipitate, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Applications in Research and Drug Discovery

The unique trifecta of the indazole core, a 7-nitro group, and a 3-carboxylic acid handle makes this molecule a highly strategic building block.

- Scaffold for nNOS Inhibitors: The parent 7-nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases and excitotoxicity.^{[2][6]} The carboxylic acid at the C3 position provides a crucial attachment point for chemists to append other fragments, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, or pharmacokinetic properties.
- Building Block for PROTACs and Molecular Glues: The compound is explicitly listed as a "Protein Degradation Building Block".^[1] In the development of Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid serves as an ideal covalent attachment point. It can be readily converted to an amide or ester to link the indazole moiety (which could be part of a warhead targeting a specific protein) to a ligand for an E3 ubiquitin ligase, thereby creating a molecule that induces targeted protein degradation.

- Intermediate for Kinase Inhibitors: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.^[4] **7-Nitro-1H-indazole-3-carboxylic acid** offers a unique substitution pattern that allows for the synthesis of novel libraries of compounds aimed at discovering next-generation inhibitors for oncology and other therapeutic areas.

Safety and Handling

While a specific, comprehensive safety datasheet for **7-Nitro-1H-indazole-3-carboxylic acid** is not widely available, a hazard assessment can be inferred from structurally related compounds.

- 7-Nitroindazole (Parent Compound): Classified as toxic if swallowed, causes serious eye irritation, and is suspected of causing genetic defects and cancer.^[6]
- Indazole-3-carboxylic acid (Analog): Causes skin and serious eye irritation.^{[7][8]}

Based on this, the compound should be handled as a potentially hazardous chemical.

GHS Hazard Information (Inferred)

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Carcinogenicity	Category 2	H351: Suspected of causing cancer

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.^{[9][10]}
- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.^[9]

- Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7][8]
- Storage: Keep the container tightly closed in a dry, cool, and dark place, away from strong oxidizing agents.[3][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

7-Nitro-1H-indazole-3-carboxylic acid stands out as a high-value building block for advanced chemical synthesis. Its pre-installed functional groups—the nNOS-inhibiting 7-nitroindazole core and the versatile 3-carboxylic acid handle—provide a streamlined starting point for developing sophisticated molecules. For researchers in neuropharmacology, oncology, and targeted protein degradation, this compound represents a key intermediate for accelerating the discovery of novel and potent therapeutic agents.

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